Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (CAS 100929-45-1), commonly known as 4-amino-4-deoxypteroic acid (APA) sodium salt, is a highly purified, water-soluble precursor essential for the synthesis of classical and non-classical antifolates. Featuring a 2,4-diaminopteridine core linked to a benzoic acid moiety, it serves as the fundamental building block for potent dihydrofolate reductase (DHFR) inhibitors. Unlike pre-formed antifolates such as aminopterin, this intermediate lacks a terminal glutamate residue, providing medicinal chemists with a versatile free carboxylate handle for custom amide coupling [1]. The sodium salt formulation specifically resolves the severe insolubility of the free acid, making it a highly effective choice for scalable, high-yield synthesis of novel antimalarial agents, targeted drug conjugates, and specialized DHFR antagonists [2].
Substituting this specific sodium salt with its free acid counterpart (4-amino-4-deoxypteroic acid) introduces severe processability bottlenecks; the free acid is highly insoluble in standard aqueous or mildly basic media and undergoes observable decomposition under the strong hot hydroxide conditions required for dissolution [1]. Attempting to bypass this intermediate by procuring pre-formed aminopterin is equally problematic for custom synthesis, as the pre-installed glutamate moiety cannot be efficiently removed without complex enzymatic cleavage, severely limiting the addition of alternative linkers [2]. Furthermore, substituting with standard pteroic acid fundamentally alters the pharmacophore, as the lack of a 4-amino substitution yields inactive folate substrates rather than potent DHFR inhibitors [2].
The free acid form of 4-amino-4-deoxypteroic acid presents significant handling challenges due to its near-total insolubility in mild aqueous buffers. Dissolving the free acid requires harsh aqueous hydroxide at elevated temperatures, which directly causes decomposition of the sensitive pteridine ring. In contrast, the sodium salt (CAS 100929-45-1) is readily soluble in hot water and dilute sodium bicarbonate without observable degradation. Process optimization studies demonstrate that this enhanced solubility allows the sodium salt to be safely recrystallized from dilute aqueous bicarbonate, raising the recoverable product purity to >93% [1]. This direct processability advantage makes the sodium salt a highly efficient choice for scalable pharmaceutical intermediate production.
| Evidence Dimension | Aqueous processability and purification recovery |
| Target Compound Data | Soluble in mild bicarbonate/hot water; achieves >93% purity via recrystallization |
| Comparator Or Baseline | APA Free Acid: Insoluble in mild base; decomposes in hot aqueous hydroxide |
| Quantified Difference | Elimination of alkaline decomposition; enables >93% purity recovery |
| Conditions | Aqueous dissolution and thermal recrystallization |
Allows scalable, high-purity isolation of the intermediate without risking degradation of the sensitive 2,4-diaminopteridine core, directly impacting manufacturing yield.
For researchers developing non-classical antifolates, the presence of a terminal glutamate group—as found in aminopterin—is highly undesirable because it restricts cellular uptake in certain pathogens. The APA sodium salt provides a free, reactive carboxylate that allows for the direct, single-step coupling of alternative amines or amino acids. Derivatives synthesized directly from this 2,4-diaminopteroic acid core demonstrate potent Plasmodium falciparum DHFR inhibition, achieving 50% inhibitory concentrations (IC50) of 446 ng/mL against sensitive strains and 812 ng/mL against highly resistant strains [1]. Deriving these same compounds from aminopterin would require inefficient, multi-step enzymatic reverse-engineering.
| Evidence Dimension | Synthetic versatility and downstream efficacy |
| Target Compound Data | Direct precursor for non-glutamate analogs yielding IC50 values of 446–812 ng/mL |
| Comparator Or Baseline | Aminopterin: Fixed glutamate moiety requiring enzymatic cleavage for modification |
| Quantified Difference | Single-step coupling vs. multi-step enzymatic cleavage |
| Conditions | Synthesis of non-classical antimalarial antifolates |
Provides a streamlined, cost-effective procurement choice for medicinal chemists developing novel DHFR inhibitors that require non-standard tail modifications.
The 4-amino substitution on the pteridine ring is the critical pharmacophore required for tight-binding DHFR inhibition. Substituting the APA sodium salt with standard pteroic acid (which possesses a 4-hydroxyl/oxo group) yields folic acid analogs rather than aminopterin analogs. Structurally, the 4-amino group engages in critical hydrogen bonding with conserved active-site residues in DHFR, shifting the binding affinity from the micromolar range typical of standard folates to the low nanomolar range characteristic of aminopterin derivatives [1]. Procuring the exact 2,4-diamino building block is therefore an absolute requirement for synthesizing active antifolate antagonists.
| Evidence Dimension | Downstream target binding affinity (DHFR) |
| Target Compound Data | 4-Amino derivatives (from APA): Low nanomolar/picomolar affinity |
| Comparator Or Baseline | 4-Hydroxyl derivatives (from Pteroic acid): Micromolar affinity (substrate-like) |
| Quantified Difference | 100- to 1000-fold increase in DHFR binding affinity |
| Conditions | Enzymatic DHFR inhibition assays |
Ensures the synthesized downstream products act as potent antagonists (inhibitors) rather than agonists (substrates) of the folate pathway.
Because it lacks the terminal glutamate group of aminopterin, this sodium salt is a highly efficient starting material for synthesizing non-classical antifolates. It is heavily utilized in the development of novel antimalarial and antibacterial agents where the standard glutamate tail restricts cellular uptake or promotes target-site efflux [1].
In modern targeted therapeutics, highly potent DHFR inhibitors are actively explored as ADC payloads. The APA sodium salt allows for the direct attachment of specialized cleavable linkers or alternative amino acids (e.g., ornithine) via its free carboxylate, avoiding the complex protection and deprotection schemes required if starting from pre-formed classical antifolates [2].
As the sodium salt of the primary cleavage metabolite of aminopterin (generated in vivo via carboxypeptidase G2), this compound serves as a critical analytical standard in pharmacokinetic and mass spectrometry studies tracking the degradation, clearance, and toxicity of antifolate drugs [3].
Irritant